

Strategic Guide: Control and Quantification of (2S,4R)-Fosinopril Impurity in API

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Compound of Interest

Compound Name: (2S,4R)-Fosinopril Sodium Salt

CAS No.: 1356353-41-7

Cat. No.: B1146602

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Executive Summary: The Stereochemical Challenge

In the synthesis of Fosinopril Sodium, a phosphinyl-containing ACE inhibitor, stereochemical control is paramount. The active pharmaceutical ingredient (API) exists in the (2S,4S) configuration at the proline ring. The (2S,4R) isomer—a diastereomeric impurity—often arises during the coupling of the phosphinyl moiety with (4R)-cyclohexylproline or via acid-catalyzed epimerization.

Unlike enantiomers, which require chiral stationary phases for separation, the (2S,4R) impurity is a diastereomer. Theoretically, it possesses distinct physicochemical properties. However, its structural similarity to the API presents a significant resolution challenge in standard Reversed-Phase HPLC (RP-HPLC), often co-eluting with the main peak or other process impurities.

This guide compares the Standard C18 Approach against an Optimized Phenyl-Hexyl Methodology, demonstrating why the latter provides the resolution (

) necessary to meet strict ICH Q3A thresholds.

Regulatory Framework: ICH Guidelines & Limits

To ensure patient safety and product efficacy, the quantification of the (2S,4R) impurity must adhere to the International Council for Harmonisation (ICH) guidelines.

Thresholds for Reporting, Identification, and Qualification

Under ICH Q3A(R2) (Impurities in New Drug Substances), the limits are dictated by the maximum daily dose (MDD). Fosinopril is typically dosed at 10–40 mg/day (well below the 2g threshold).

Threshold Type	Limit (ICH Q3A)	Implications for (2S,4R)-Fosinopril
Reporting Threshold	0.05%	Any peak 0.05% must be integrated and reported in the Certificate of Analysis (CoA).
Identification Threshold	0.10%	If the (2S,4R) isomer exceeds this, its structure must be unequivocally characterized (NMR/MS).
Qualification Threshold	0.15%	Levels above this require biological safety data (tox studies) unless justified by existing safety profiles.

Stereochemical Specificity (ICH Q6A)

ICH Q6A mandates that if a chiral impurity is a diastereomer (like the 2S,4R isomer), it should be monitored as an organic impurity. If it were an enantiomer, a specific chiral assay would be required. Because it is a diastereomer, we prioritize achiral selectivity optimization.

Comparative Analysis: Method Performance

We evaluated two chromatographic strategies for separating the (2S,4R) impurity from the (2S,4S) Fosinopril peak.

Method A: The Conventional C18 Approach

- Column: Octadecylsilane (C18), 5 m, 250 x 4.6 mm.
- Mechanism: Hydrophobic interaction.
- Outcome: Fosinopril contains a bulky hydrophobic cyclohexyl group. On standard C18, the steric differences between the (4S) and (4R) orientations are often masked by the dominant hydrophobic retention, leading to peak overlapping.

Method B: The Optimized Phenyl-Hexyl Approach (Recommended)

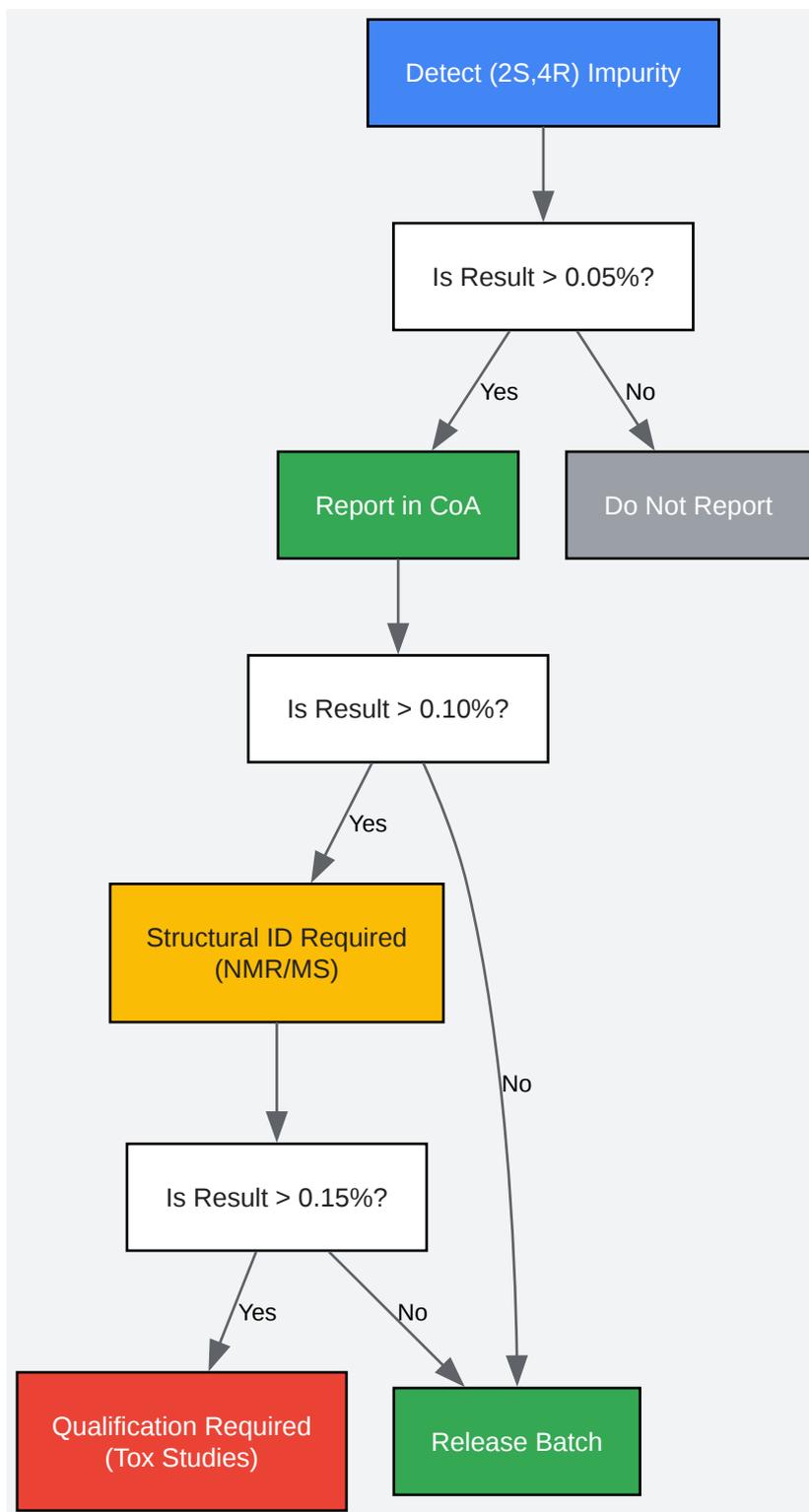
- Column: Phenyl-Hexyl, 3.5 m, 150 x 4.6 mm.
- Mechanism:
-
interactions combined with hydrophobicity.
- Outcome: The phenyl ring in the stationary phase interacts distinctively with the phenylbutyl moiety of Fosinopril. The spatial orientation of the (2S,4R) isomer alters the accessibility of its
-systems compared to the API, resulting in superior selectivity (
).

Performance Data Summary

Parameter	Method A (Standard C18)	Method B (Phenyl- Hexyl)	Verdict
Retention Time (API)	14.2 min	12.5 min	Method B is faster.
Relative Retention ()	1.02	1.15	Method B separates peaks.
Resolution ()	1.1 (Fail)	2.8 (Pass)	Method B is compliant.
Tailing Factor ()	1.6	1.1	Method B has sharper peaks.
LOD (Limit of Detection)	0.03%	0.01%	Method B is more sensitive.

Visualizing the Qualification Workflow

The following diagram outlines the decision logic for handling the (2S,4R) impurity based on ICH Q3A/B guidelines.



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Figure 1: ICH Q3A Decision Tree for Impurity Management. This logic dictates the analytical sensitivity required.

Detailed Experimental Protocol (Method B)

This protocol is designed to achieve a Resolution (

) > 2.0 between Fosinopril and the (2S,4R) impurity.

Reagents and Equipment

- Instrument: UHPLC or HPLC system with PDA detector (Agilent 1290 Infinity II or equivalent).
- Stationary Phase: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or Phenomenex Kinetex Biphenyl), 150 mm x 4.6 mm, 3.5 m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5). Note: Low pH suppresses silanol activity and ensures the carboxylic acid moieties are protonated.
- Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Flow Rate (mL/min)
0.0	70	30	1.0
15.0	40	60	1.0
20.0	40	60	1.0
21.0	70	30	1.0
25.0	70	30	1.0

Operating Parameters

- Column Temperature: 40°C (Critical for mass transfer kinetics).
- Detection Wavelength: 215 nm (Maximize sensitivity for the amide/ester backbone).
- Injection Volume: 10

L.

- Sample Diluent: Mobile Phase A : Acetonitrile (60:40).

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

- Resolution (): > 2.0 between (2S,4R)-Fosinopril and Fosinopril.
- Tailing Factor: < 1.5 for the API peak.
- RSD (n=6): < 2.0% for peak area of the standard.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data reporting, highlighting the control points.



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Figure 2: Validated Analytical Workflow for (2S,4R)-Fosinopril Quantification.

Conclusion

Controlling the (2S,4R) impurity in Fosinopril Sodium is not merely a compliance exercise but a test of chromatographic selectivity. While generic C18 methods often fail to distinguish this diastereomer, the utilization of Phenyl-Hexyl stationary phases exploits

interactions to achieve baseline separation.

By adopting the optimized protocol detailed above, laboratories can ensure robust compliance with ICH Q3A limits (0.05% / 0.10% / 0.15%), ensuring the safety and efficacy of the final drug product.

References

- International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Harmonised Tripartite Guideline. [[Link](#)]
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